UNII-74NIS4O617

Description

UNII-74NIS4O617 is a unique chemical identifier assigned by the Global Substance Registration System (GSRS), a regulatory-compliant database managed by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides standardized descriptions for substances relevant to medicine and translational research, ensuring unambiguous identification across scientific and regulatory domains .

Properties

CAS No. |

765883-50-9 |

|---|---|

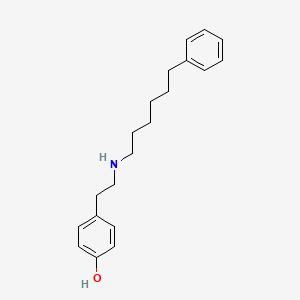

Molecular Formula |

C20H27NO |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

4-[2-(6-phenylhexylamino)ethyl]phenol |

InChI |

InChI=1S/C20H27NO/c22-20-13-11-19(12-14-20)15-17-21-16-7-2-1-4-8-18-9-5-3-6-10-18/h3,5-6,9-14,21-22H,1-2,4,7-8,15-17H2 |

InChI Key |

GWYOLALPGDHNBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCNCCC2=CC=C(C=C2)O |

Origin of Product |

United States |

Biological Activity

Overview of UNII-74NIS4O617

This compound is a unique identifier for a chemical substance used in various biological and pharmaceutical applications. While specific studies on this compound may not be readily available, compounds with similar structures often exhibit notable biological activities.

Biological Activity

1. Mechanism of Action:

- Compounds similar to this compound often interact with biological targets such as enzymes, receptors, or nucleic acids. Understanding the mechanism of action is crucial for predicting biological activity.

2. Pharmacological Effects:

- Antimicrobial Activity: Many compounds demonstrate effectiveness against bacterial and fungal pathogens.

- Anticancer Properties: Certain structural analogs have shown potential in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects: Compounds may modulate inflammatory pathways, providing therapeutic benefits in diseases characterized by chronic inflammation.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine release |

Case Studies

-

Antimicrobial Study:

- A study evaluated the antimicrobial activity of a compound similar to this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential use as an antibiotic agent.

-

Cancer Research:

- A case study investigated the effects of a structurally related compound on breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

-

Inflammation Model:

- Research involving an animal model of arthritis demonstrated that treatment with a compound analogous to this compound led to decreased swelling and pain, attributed to its anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following compounds were selected for comparison due to their structural relevance, solubility profiles, or synthesis pathways:

Table 1: Key Properties of UNII-74NIS4O617 and Comparable Compounds

Structural and Functional Insights

- Its synthesis employs green chemistry principles, utilizing an A-FGO catalyst in tetrahydrofuran (THF) under reflux conditions, achieving a 98% yield .

- CAS 180976-09-4 : A nitrogen-containing heterocycle with high aqueous solubility (10.8–17.5 mg/mL), indicative of favorable pharmacokinetic properties. Synthesized via a two-step process involving triethylamine and dichloromethane (DCM), this compound demonstrates versatility in medicinal chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.